molecular formula C9H12N2O3S2 B2656444 Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate CAS No. 877052-29-4

Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate

Cat. No. B2656444
CAS RN: 877052-29-4
M. Wt: 260.33
InChI Key: BGUUKMKKAAOTQZ-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Chemical Reactions Analysis

There are several reports in the literature describing the 1,3,4-thiadiazole derivatives for their various biological activities . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a similar compound, is used as an intermediate in synthesizing various trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines (Honey et al., 2012).

Antioxidant Properties

Research on related pyrazole derivatives, such as Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has demonstrated promising antioxidant properties, which could have implications for compounds like Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate in similar contexts (Naveen et al., 2021).

Fungicidal Activity

Compounds related to Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate have been evaluated for fungicidal activity against diseases like rice sheath blight, suggesting potential applications in agriculture (Chen et al., 2000).

Antimicrobial Screening

The compound's structural relatives have shown good antibacterial and antifungal activity, indicating potential for Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate in antimicrobial applications (Kokate & Patil, 2021).

DNA Damage Protection

Research on compounds like 2-naphthyl ethers with 1,3,4-thiadiazoles has demonstrated protection against DNA damage, which can be extrapolated to the potential of Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate in similar roles (Abdel-Wahab et al., 2009).

Green Synthesis and Antimicrobial Activity

Studies on similar thiadiazole compounds have highlighted their synthesis via green chemistry methods and demonstrated effective antimicrobial activity, suggesting similar avenues for Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate (Sarva et al., 2022).

Mechanism of Action

The compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both scPTZ (100 mg/kg) and MES (50 mg/kg) tests .

Future Directions

The 1,3,4-thiadiazole scaffold continues to be a subject of interest in medicinal chemistry due to its wide range of biological activities. Future research may focus on developing new derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c1-3-14-8(13)4-7(12)5-15-9-11-10-6(2)16-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUUKMKKAAOTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate

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